1-(4-Octylphenyl)pyrazolidin-3-one
Description
1-(4-Octylphenyl)pyrazolidin-3-one is a pyrazolidin-3-one derivative characterized by an octylphenyl substituent at the 1-position of the heterocyclic core. Pyrazolidin-3-one derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The octylphenyl group introduces significant lipophilicity, which may enhance membrane permeability and influence pharmacokinetic profiles compared to shorter-chain or polar substituents.
Properties
CAS No. |
69064-82-0 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(4-octylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)19-14-13-17(20)18-19/h9-12H,2-8,13-14H2,1H3,(H,18,20) |
InChI Key |
JSBIAFNENMBRLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N2CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Octylphenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 4-octylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under basic conditions. The reaction typically proceeds through a cyclization process to form the pyrazolidinone ring .
Industrial Production Methods
In an industrial setting, the synthesis of 1-(4-Octylphenyl)pyrazolidin-3-one may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent-free methods, such as ball milling, have also been explored to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Octylphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can convert the pyrazolidinone ring to other functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of functionalized pyrazoles and other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its use as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 1-(4-Octylphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Key Observations:
- Toxicity: Chlorophenyl analogs, such as 1-(4-chlorobenzoyl)pyrazolidin-3-one, are associated with toxic alerts (e.g., nitrofen derivatives), suggesting that electron-withdrawing groups may introduce metabolic liabilities. The octylphenyl group, being non-halogenated, might reduce such risks .
Biological Activity
1-(4-Octylphenyl)pyrazolidin-3-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
1-(4-Octylphenyl)pyrazolidin-3-one has the following structural formula:
- Molecular Weight: 245.35 g/mol
- CAS Number: 69064-82-0
The biological activity of 1-(4-Octylphenyl)pyrazolidin-3-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and immune responses.
Inhibition of Enzymes
Research indicates that pyrazolidinone derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By inhibiting COX enzymes, these compounds can potentially reduce inflammation and pain.
Biological Activities
1-(4-Octylphenyl)pyrazolidin-3-one exhibits several notable biological activities:
- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation in preclinical models.
- Antioxidant Properties: It may scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity: Some studies suggest that pyrazolidinone derivatives possess antimicrobial properties, although specific data on 1-(4-Octylphenyl)pyrazolidin-3-one is limited.
Case Studies and Research Findings
A review of the literature reveals several studies that highlight the biological activities of pyrazolidinone derivatives:
- Anti-inflammatory Effects:
- Antioxidant Activity:
- Antimicrobial Potential:
Data Table: Biological Activities of Pyrazolidinone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
